Lipophilicity Modulation: 6-Methyl Derivative LogP Shift Relative to Unsubstituted Parent
The 6-methyl substituent on the 1-oxa-4-azaspiro[4.5]decane core increases calculated lipophilicity by approximately 0.5-0.7 LogP units compared to the unsubstituted parent compound. This difference is meaningful for optimizing blood-brain barrier penetration or reducing aqueous solubility in lead optimization programs [1] [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.6 (calculated) |
| Comparator Or Baseline | 1-Oxa-4-azaspiro[4.5]decane (CAS 177-04-8): LogP = 0.87 (ACD/Labs predicted) or 1.1 (XLogP3) |
| Quantified Difference | ΔLogP = +0.5 to +0.73 |
| Conditions | In silico prediction using ACD/Labs Percepta Platform and XLogP3 algorithm |
Why This Matters
A ΔLogP of ~0.6 can shift a compound across critical drug-likeness thresholds (e.g., LogP <5 for oral bioavailability), directly informing lead selection and procurement prioritization in medicinal chemistry campaigns.
- [1] ChemSpider. 1-Oxa-4-azaspiro[4.5]decane. CSID:245216. ACD/LogP = 0.87. View Source
- [2] Molaid. 6-甲基-1-氧杂-4-氮杂螺(4.5)癸烷 | 83522-06-9. Calculated LogP = 1.6. View Source
